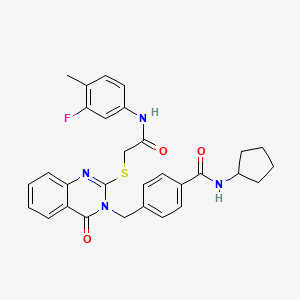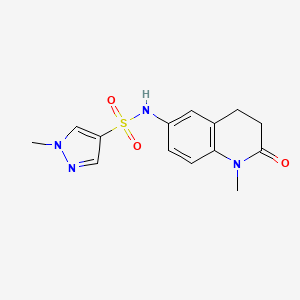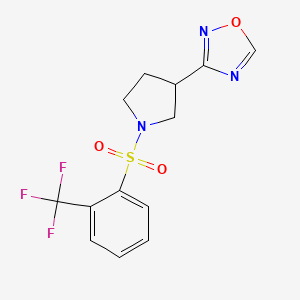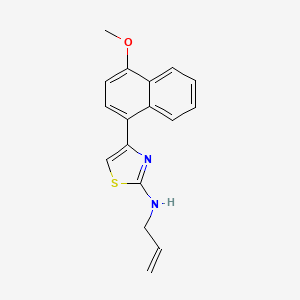
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with various acylating agents, leading to compounds with significant biological activities. For instance, compounds synthesized from acyl thiosemicarbazide through electrochemical oxidation exhibit antimicrobial properties (Kumar & Srivastava, 2019). These synthesis pathways highlight the versatility of 1,3,4-oxadiazole derivatives in generating compounds with varied biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound that can be involved in the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in chemical reactions. For example, thiosemicarbazide derivatives, similar in structure, have been used as building blocks for synthesizing imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, highlighting the potential of such compounds in the development of new heterocyclic compounds with diverse biological and chemical properties (Elmagd, Hemdan, Samy, & Youssef, 2017).
Antimicrobial Activity
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide have been studied for their antimicrobial activities. The synthesis of oxadiazole derivatives and their evaluation for antimicrobial activity showcase the potential of such compounds in contributing to the development of new antimicrobial agents. The known oxadiazoles and newly synthesized diphenylchlorinated-1,2,4-oxadiazoles have demonstrated antimicrobial potential, suggesting a promising avenue for research into the antimicrobial applications of related compounds (Machado et al., 2005).
Polymerization and Material Science
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide may also find applications in the field of polymerization and material science. Similar acrylamide compounds have been utilized in controlled radical polymerization processes, such as the reversible addition−fragmentation chain transfer (RAFT) polymerization, to synthesize homopolymers with specific properties. This highlights the role of such compounds in synthesizing polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, contributing to advancements in material science (Mori, Sutoh, & Endo, 2005).
Anticancer Research
Compounds with a similar 1,3,4-oxadiazole structure have been designed and synthesized for anticancer evaluation. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of (E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide and related compounds in anticancer research and the development of new anticancer agents (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c1-25-14-7-4-6-13(11-14)17-21-22-18(24-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBSLMHFCKYDKX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)

![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498423.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![4-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2498430.png)






![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B2498442.png)
